molecular formula C19H16O3S B341142 1-(2-Naphthyl)-2-tosylethanone

1-(2-Naphthyl)-2-tosylethanone

Cat. No.: B341142
M. Wt: 324.4 g/mol
InChI Key: YESNMJLJKUVLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Naphthyl)-2-tosylethanone is a specialized organic compound featuring a 2-naphthyl group attached to the first carbon of an ethanone backbone and a tosyl (p-toluenesulfonyl) group at the second carbon. The tosyl group is electron-withdrawing, enhancing the compound's reactivity in substitution reactions, while the bulky 2-naphthyl moiety contributes to hydrophobic interactions in biological or catalytic systems.

Properties

Molecular Formula

C19H16O3S

Molecular Weight

324.4 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-1-naphthalen-2-ylethanone

InChI

InChI=1S/C19H16O3S/c1-14-6-10-18(11-7-14)23(21,22)13-19(20)17-9-8-15-4-2-3-5-16(15)12-17/h2-12H,13H2,1H3

InChI Key

YESNMJLJKUVLGG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

1-(Naphthalen-2-yl)ethanone (2k)

This simpler analog lacks the tosyl group, featuring only an acetylated 2-naphthyl structure. It is synthesized in 97% yield via a general procedure, highlighting its role as a synthetic intermediate. Its NMR profile (δ 2.71 ppm for the acetyl methyl group) distinguishes it from tosylated derivatives .

1-(2-Hydroxyphenyl)-2-phenylethanone (2g)

Substituting the 2-naphthyl group with a phenyl ring and adding a hydroxyl group alters electronic properties. The hydroxyl group enables hydrogen bonding, increasing solubility but reducing metabolic stability compared to hydrophobic naphthyl derivatives .

2-(2-Naphthyloxy)-1-phenylethanone

Replacing the tosyl group with a naphthyloxy moiety shifts reactivity toward nucleophilic aromatic substitution. The naphthyloxy group enhances steric bulk but lacks the sulfonic acid functionality critical for leaving-group activity in tosyl derivatives .

1-(2-Naphthyl)ethanol

A competitive inhibitor of ethylbenzene dehydrogenase (EbDH), this compound demonstrates superior inhibition efficiency over (S)-1-phenylethanol due to its bulky 2-naphthyl group, which fits better into hydrophobic enzyme pockets. This suggests that 1-(2-Naphthyl)-2-tosylethanone may also exhibit enhanced binding in analogous systems .

Hydantoin Derivatives with Naphthyl Groups

In 5-HT7 receptor ligands, 2-naphthyl-substituted compounds (e.g., 14) show higher receptor affinity and selectivity than 1-naphthyl analogs due to optimal spatial orientation in hydrophobic binding pockets. This underscores the importance of aryl group topology in bioactive molecules, a principle applicable to this compound .

Physical and Chemical Properties

  • 1-(Naphthalen-2-yl)ethanone (2k): NMR signals at δ 2.71 ppm (acetyl CH₃) and δ 7.54–8.45 ppm (naphthyl protons) .
  • Tosyl Derivatives : Higher melting points (e.g., 74–78°C for 2-naphthalenesulfonyl chloride) due to sulfonyl group crystallinity .
  • Hydroxy-Substituted Analogs: Lower logP values compared to naphthyl-tosylethanone, indicating reduced hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.